molecular formula C19H22N2OS B2593750 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide CAS No. 898407-83-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2593750
CAS RN: 898407-83-5
M. Wt: 326.46
InChI Key: GHHQQJRJPCLYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H22N2OS and its molecular weight is 326.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structural elements related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones showed that these compounds exhibit significant antifungal and antibacterial activities, highlighting the potential of similar structures in developing new antimicrobial agents (Patel & Patel, 2010).

Heterocyclic Chemistry and Cyclization Reactions

Research on transformations of N-(2-acylaryl)benzamides and their analogs under Camps cyclization conditions demonstrates the versatility of related compounds in synthesizing heterocyclic structures, which are essential in medicinal chemistry. These cyclization reactions facilitate the synthesis of various quinolin-4(1H)-ones, indicating the compound's potential role in creating new heterocyclic systems with diverse biological activities (Mochalov et al., 2016).

Potential in Psychotropic, Anti-inflammatory, and Cytotoxic Activities

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and found to exhibit notable psychotropic, anti-inflammatory, and cytotoxic activities. These findings suggest that compounds with similar structural frameworks, including N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide, may hold promise in the development of new therapeutic agents with diverse biological effects (Zablotskaya et al., 2013).

Antitubercular Activity

Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which share a similar structural motif with the compound , have been designed and synthesized. These compounds displayed potent antitubercular activity, highlighting the compound's potential application in treating tuberculosis (Marvadi et al., 2020).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c22-19(15-7-8-15)20-12-17(18-6-3-11-23-18)21-10-9-14-4-1-2-5-16(14)13-21/h1-6,11,15,17H,7-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHQQJRJPCLYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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